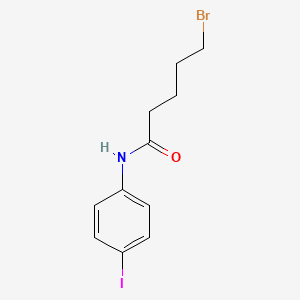

5-bromo-N-(4-iodophenyl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4-iodophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c12-8-2-1-3-11(15)14-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDOIIFAJQLBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-N-(4-iodophenyl)pentanamide: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of 5-bromo-N-(4-iodophenyl)pentanamide. We delve into its fundamental chemical properties, established synthesis and purification protocols, and its significant applications, particularly as a bifunctional linker in the burgeoning field of targeted protein degradation. This whitepaper aims to equip scientific professionals with the necessary technical knowledge and field-proven insights to effectively harness the potential of this versatile chemical entity in advanced therapeutic research.

Introduction: The Strategic Importance of Bifunctional Molecules in Modern Therapeutics

The landscape of drug discovery is progressively moving towards precision medicine, with a significant focus on therapies that can selectively modulate protein function. A leading strategy in this domain is the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules are engineered to co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System, to selectively eliminate disease-causing proteins.[2]

At the heart of this technology lies the modular design of PROTACs, which consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] 5-bromo-N-(4-iodophenyl)pentanamide has emerged as a crucial building block in the synthesis of these complex molecules. Its chemical architecture features two distinct reactive sites: a bromoalkane chain and an iodophenyl group. The aliphatic bromine atom serves as a versatile handle for the attachment of a linker, which is then conjugated to an E3 ligase ligand. Concurrently, the iodo-substituted aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a diverse range of ligands that bind to the target protein. This dual functionality positions 5-bromo-N-(4-iodophenyl)pentanamide as an invaluable intermediate for the construction of PROTAC libraries for high-throughput screening and lead optimization in drug discovery.

This guide will provide a detailed exploration of the chemical properties, synthesis, and practical applications of 5-bromo-N-(4-iodophenyl)pentanamide, offering a foundational yet in-depth resource for its strategic implementation in therapeutic development programs.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-bromo-N-(4-iodophenyl)pentanamide is essential for its handling, reaction optimization, and for predicting its behavior in more complex molecular systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrINO | [4] |

| Molecular Weight | 382.04 g/mol | [4] |

| CAS Number | 1539292-18-6 | [4] |

| Physical Form | Solid | [5] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | |

| InChI Key | JSCUIBBVLBTRQY-UHFFFAOYSA-N | [5] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is reliably achieved through an amidation reaction between 4-iodoaniline and 5-bromovaleryl chloride.[6] This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

3.1. Synthetic Workflow Diagram

Sources

- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. 1539292-18-6|5-Bromo-N-(4-iodophenyl)pentanamide|BLD Pharm [bldpharm.com]

- 5. 5-bromo-N-(4-iodophenyl)-2,3,4-trimethylbenzamide [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

Orthogonal Halogenated Linkers in Modern Drug Discovery: A Technical Guide to 5-Bromo-N-(4-iodophenyl)pentanamide

Executive Summary

Bifunctional linkers are the architectural backbone of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among these, 5-bromo-N-(4-iodophenyl)pentanamide (CAS: 1539292-18-6) stands out due to its dual-halogen design[1]. By incorporating both an aliphatic bromide and an aromatic iodide, this molecule provides a highly programmable scaffold for orthogonal cross-coupling and covalent modification[2]. This whitepaper details the physicochemical properties, molecular weight analysis, and self-validating experimental workflows required to utilize this compound effectively in drug development.

Physicochemical Profiling & Molecular Weight Analysis

The molecular formula of 5-bromo-N-(4-iodophenyl)pentanamide is C11H13BrINO [1]. Accurate molecular weight calculation is critical for mass spectrometry (LC-MS) validation during synthetic workflows, as it dictates the expected m/z ratios for the parent ion and its subsequent derivatives.

Quantitative Mass Breakdown

The exact molecular weight of the compound is 382.04 g/mol [1]. The table below summarizes the elemental contribution to the total molecular weight:

| Element | Atom Count | Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Iodine (I) | 1 | 126.904 | 126.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 28 | - | 382.039 |

Analytical Insight for LC-MS:

Because bromine exists in nature as two major stable isotopes (

Structural Logic & Orthogonal Reactivity

The synthetic utility of 5-bromo-N-(4-iodophenyl)pentanamide lies in the chemoselectivity of its halogens. Orthogonal cross-coupling strategies frequently leverage this differential reactivity to construct complex polyaromatic or bifunctional molecules without the need for excessive protecting group manipulations[2].

-

Aliphatic Bromide (C-Br): The primary alkyl bromide at the terminus of the pentanamide chain is an excellent electrophile. It is highly susceptible to

nucleophilic substitution by primary/secondary amines, thiolates, or azides. -

Aromatic Iodide (C-I): The aryl iodide is inert to standard

conditions but is highly reactive towards oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes it an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Orthogonal reactivity pathways of 5-bromo-N-(4-iodophenyl)pentanamide.

Experimental Workflows: Sequential Functionalization Protocol

Causality & Strategic Sequencing: When functionalizing this molecule, the sequence of reactions is paramount. If palladium-catalyzed cross-coupling is attempted first, the Pd(0) catalyst may undergo unwanted oxidative addition into the aliphatic C-Br bond, leading to polymerization or

Protocol 1: Nucleophilic Substitution (Bromide Displacement)

Objective: Attach a secondary amine (e.g., a PROTAC anchor) to the aliphatic chain.

-

Solvation: Dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq, 382.04 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) in a flame-dried round-bottom flask.

-

Causality: As a polar aprotic solvent, DMF accelerates

reactions by leaving the nucleophile unsolvated and highly reactive.

-

-

Base Addition: Add anhydrous Potassium Carbonate (K

CO-

Causality: A mild, insoluble inorganic base neutralizes the generated HBr without hydrolyzing the sensitive amide bond.

-

-

Nucleophile Addition: Add the secondary amine (1.2 eq, 1.2 mmol) dropwise at 0 °C to control the exothermic nature of the initial mixing.

-

Reaction: Warm the mixture to room temperature (25 °C) and stir for 4-6 hours. Monitor by LC-MS.

-

Workup: Quench with distilled water, extract with Ethyl Acetate (3 x 10 mL), wash the organic layer thoroughly with brine (to remove residual DMF), dry over Na

SO

Protocol 2: Suzuki-Miyaura Cross-Coupling (Iodide Functionalization)

Objective: Couple the resulting aryl iodide intermediate with an aryl boronic acid.

-

Solvation: Dissolve the intermediate from Protocol 1 (1.0 eq) and the desired Aryl Boronic Acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

-

Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via a reactive boronate complex, while dioxane solubilizes the organic substrates.

-

-

Base Addition: Add Potassium Phosphate tribasic (K

PO-

Causality: K

PO

-

-

Catalyst Addition: Add Pd(dppf)Cl

(0.05 eq, 5 mol%).-

Causality: The bidentate dppf ligand prevents catalyst deactivation and is highly efficient for activating bulky aryl iodides.

-

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, wash with water, dry, and purify via silica gel chromatography.

Sequential functionalization workflow prioritizing SN2 over Pd-catalysis.

References

-

Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - PMC Source: nih.gov URL:[Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-N-(4-iodophenyl)pentanamide

Foreword: The Imperative of Structural Certainty

The Target Molecule: A Strategic Overview

5-bromo-N-(4-iodophenyl)pentanamide is a bifunctional molecule, possessing two distinct halogen atoms at opposite ends of its structure. This design makes it a potentially valuable intermediate in organic synthesis, particularly for the development of radiolabeled compounds, imaging agents, or as a linker in bioconjugation chemistry. Our objective is to confirm its molecular identity and connectivity with absolute certainty following a hypothetical synthesis, for instance, the acylation of 4-iodoaniline with 5-bromopentanoyl chloride.

Our analytical strategy is built on three pillars of spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, with a special focus on the isotopic signatures of the two present halogens.

-

Infrared (IR) Spectroscopy: To rapidly identify the key functional groups present and confirm the formation of the crucial amide bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide the definitive atomic-level map of the molecule, establishing the precise connectivity of all carbon and hydrogen atoms.

An In-depth Technical Guide to the Spectral Analysis of 5-bromo-N-(4-iodophenyl)pentanamide

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 5-bromo-N-(4-iodophenyl)pentanamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, underpinned by a robust scientific framework. Our approach emphasizes the causality behind experimental choices and ensures that the presented protocols are self-validating.

Introduction

5-bromo-N-(4-iodophenyl)pentanamide is a halogenated amide with potential applications in medicinal chemistry and materials science. The presence of bromine and iodine atoms, along with the amide linkage and the aliphatic chain, imparts unique physicochemical properties to the molecule. Accurate structural elucidation through spectral analysis is paramount for its further development and application. This guide will walk you through the predicted spectral data and its detailed interpretation.

Molecular Structure and Isotopic Considerations

The structure of 5-bromo-N-(4-iodophenyl)pentanamide is presented below. The presence of bromine (isotopes 79Br and 81Br in nearly a 1:1 ratio) and iodine (monoisotopic 127I) will have a significant impact on the mass spectrum, leading to characteristic isotopic patterns.

Caption: Molecular structure of 5-bromo-N-(4-iodophenyl)pentanamide.

Synthesis Protocol

The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide can be achieved through the amidation of 4-iodoaniline with 5-bromopentanoyl chloride.

Experimental Workflow:

Comprehensive Solubility Profile and Physicochemical Characterization of 5-Bromo-N-(4-iodophenyl)pentanamide

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Assay Developers

Executive Summary

The compound 5-bromo-N-(4-iodophenyl)pentanamide (CAS: 1539292-18-6) is a highly versatile, high-purity bifunctional intermediate widely utilized in early-stage drug discovery and chemical biology[1]. Featuring both an electrophilic alkyl bromide and a cross-coupling-ready aryl iodide, it serves as a critical building block for PROTAC linkers, covalent inhibitors, and functionalized chemical probes. However, its heavy halogenation and hydrophobic pentyl chain impart significant physicochemical challenges, primarily poor aqueous solubility.

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 5-bromo-N-(4-iodophenyl)pentanamide. By decoding the solvation mechanics and providing a self-validating experimental protocol for solubility determination, this guide equips researchers with the authoritative frameworks needed to handle this compound in both synthetic and biological applications.

Physicochemical Identity & Solvation Thermodynamics

To understand the solubility behavior of 5-bromo-N-(4-iodophenyl)pentanamide, one must analyze its structural thermodynamics. The molecule consists of three distinct domains:

-

4-Iodophenyl Ring: Highly lipophilic and polarizable. The heavy iodine atom significantly increases the molecular weight and crystal lattice energy.

-

Amide Core (N-H, C=O): The sole source of polarity, providing exactly one hydrogen-bond donor and one hydrogen-bond acceptor.

-

5-Bromopentyl Chain: A flexible, hydrophobic aliphatic tail that strongly resists solvation in high-dielectric aqueous environments.

The Causality of Poor Aqueous Solubility

The dissolution of a solid in a solvent is governed by the Gibbs free energy of solution (

Conversely, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor for the amide N-H, while the methyl groups engage in favorable van der Waals interactions with the bromopentyl chain and iodophenyl ring, completely overcoming the crystal lattice energy[2].

Fig 1. Solvation drivers and bifunctional reactivity of 5-bromo-N-(4-iodophenyl)pentanamide.

Quantitative Solubility Profile

The table below summarizes the expected equilibrium solubility ranges for 5-bromo-N-(4-iodophenyl)pentanamide across standard laboratory and formulation solvents.

| Solvent System | Dielectric Constant ( | Estimated Solubility Range | Solvation Mechanism & Practical Notes |

| Water / PBS (pH 7.4) | ~80.1 | < 0.01 mg/mL | High cavity formation energy; hydrophobic exclusion. Unsuitable as a primary solvent. |

| DMSO (100%) | 46.7 | > 30.0 mg/mL | Strong H-bond acceptance (S=O to N-H); optimal for primary stock solutions[2]. |

| DMF (100%) | 36.7 | > 25.0 mg/mL | Excellent solvation of the halogenated aromatic and aliphatic systems. |

| Ethanol (Absolute) | 24.5 | 2.0 - 5.0 mg/mL | Moderate solubility; limited by the highly lipophilic nature of the heavy halogens. |

| PEG-400 | 12.4 | 5.0 - 10.0 mg/mL | Useful as a co-solvent for in vivo formulations to prevent precipitation. |

| FaSSIF (Biorelevant) | N/A | ~ 0.05 mg/mL | Mixed micelles (taurocholate/lecithin) slightly enhance apparent solubility. |

Standardized Protocol: Equilibrium Solubility Determination

To accurately determine the thermodynamic (equilibrium) solubility of 5-bromo-N-(4-iodophenyl)pentanamide for assay validation, the Shake-Flask Method coupled with HPLC-UV/MS quantification is the gold standard[3][4]. Unlike kinetic solubility (which relies on DMSO stock dilution and is prone to supersaturation artifacts), this method guarantees true thermodynamic equilibrium[2].

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

-

Solid Addition: Accurately weigh ~5.0 mg of 5-bromo-N-(4-iodophenyl)pentanamide powder into a 5 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation[4].

-

Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4, or FaSSIF) to the vial.

-

Incubation: Add a magnetic stir bar or place the vial in an orbital shaker. Incubate at 37 ± 1 °C with an agitation speed of 100 rpm for 24 to 48 hours . Causality: 37°C mimics physiological conditions, and 48 hours ensures the dissolution kinetics have plateaued into thermodynamic equilibrium[4].

Phase 2: Phase Separation 4. Filtration: Remove the vial from the incubator. Immediately filter the suspension through a 0.22 µm PVDF syringe filter . Causality: PVDF is low-protein/low-drug binding. The 0.22 µm pore size ensures that undissolved micro-crystals do not pass into the filtrate, which would artificially spike the HPLC integration[5].

Phase 3: HPLC Quantification 5. Dilution: Dilute the filtrate 1:10 in mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the HPLC column. 6. Analysis: Inject onto a C18 reverse-phase HPLC column. Quantify the area under the curve (AUC) against a pre-established calibration curve of the compound dissolved in 100% DMSO.

Fig 2. Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.

Formulation Strategies for In Vitro Assays

When utilizing 5-bromo-N-(4-iodophenyl)pentanamide in cellular or biochemical assays, researchers frequently encounter the "DMSO Crash" —where the compound precipitates out of solution upon dilution from a DMSO stock into an aqueous assay buffer. Because the presence of even 0.5–5% DMSO can overestimate equilibrium solubility and mask precipitation[2], the following mitigation strategies are recommended:

-

Step-Down Dilution: Never dilute directly from a 10 mM DMSO stock into a 100% aqueous buffer. Instead, create intermediate dilutions in 50% DMSO / 50% Buffer, or utilize a co-solvent like PEG-400 before final aqueous introduction.

-

Surfactant Integration: The addition of 0.1% Tween-80 or Pluronic F-68 to the aqueous assay buffer lowers the surface tension and can stabilize the compound in a metastable supersaturated state long enough to complete short-term in vitro assays.

-

Cyclodextrin Complexation: For rigorous in vivo or cell-based applications requiring higher concentrations, formulating the compound with 10-20% Hydroxypropyl-

-Cyclodextrin (HP-

References

-

Biorelevant. Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant Protocols. Available at: [Link]

-

SciELO (Brazilian Journal of Pharmaceutical Sciences). Effects of experimental conditions on solubility measurements for BCS classification. Available at: [Link]

-

PubMed / Journal of Pharmaceutical Sciences. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available at: [Link]

Sources

- 1. 5-Bromo-N-(4-iodophenyl)pentanamide|CAS 1539292-18-6 [benchchem.com]

- 2. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. biorelevant.com [biorelevant.com]

An In-depth Technical Guide to the Stability and Storage of 5-bromo-N-(4-iodophenyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N-(4-iodophenyl)pentanamide is a halogenated aromatic amide with potential applications in pharmaceutical and chemical research. As with any high-purity chemical entity, particularly those intended for drug development, ensuring its stability is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of 5-bromo-N-(4-iodophenyl)pentanamide, recommended storage conditions, and methodologies for assessing its degradation. By understanding the inherent chemical liabilities of its constituent functional groups—a bromoalkane, a secondary amide, and an iodophenyl moiety—researchers can implement effective strategies to mitigate degradation and ensure the long-term viability of this compound.

Chemical Profile and Inherent Stability Considerations

5-bromo-N-(4-iodophenyl)pentanamide possesses a unique combination of functional groups that dictate its chemical behavior and stability profile. A thorough understanding of these groups is the foundation for predicting and preventing degradation.

-

The Bromoalkane Terminus: The pentanamide chain is terminated by a primary bromoalkane. This functional group is susceptible to nucleophilic substitution and elimination reactions.[1][2][3][4] The polarity of the carbon-bromine bond renders the carbon atom electrophilic and prone to attack by nucleophiles.

-

The Secondary Amide Linkage: The amide bond is the backbone of the molecule, connecting the aliphatic chain to the aromatic ring. While generally more stable than esters, amides can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine.[5][6][7][8][9][10]

-

The Iodophenyl Ring: The presence of an iodine atom on the phenyl ring introduces photosensitivity. Iodoaromatic compounds can undergo photolytic cleavage of the carbon-iodine bond upon exposure to light, particularly in the UV spectrum, leading to the formation of radical species and subsequent degradation products.[11][12][13]

The interplay of these functional groups necessitates a multi-faceted approach to storage and handling, as outlined in the following sections.

Potential Degradation Pathways

Based on the chemical functionalities of 5-bromo-N-(4-iodophenyl)pentanamide, several degradation pathways can be anticipated. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.[14][15][16][17]

Hydrolytic Degradation

Hydrolysis of the amide bond is a primary concern, particularly if the compound is exposed to acidic or basic conditions, even trace amounts in solvents or on storage container surfaces.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the formation of 5-bromopentanoic acid and 4-iodoaniline.[5][8][9]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This pathway is generally slower for amides compared to esters but can be significant upon heating or with strong bases, yielding the corresponding carboxylate salt and 4-iodoaniline.[5][8][9]

Nucleophilic Substitution and Elimination at the Bromoalkane Terminus

The terminal bromine atom is a leaving group, making the adjacent carbon susceptible to nucleophilic attack.

-

Substitution: Common laboratory nucleophiles such as water, alcohols (if used as solvents), or amines can displace the bromide ion. For example, storage in a protic solvent like methanol could lead to the formation of the corresponding methyl ether.

-

Elimination: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, resulting in the formation of an alkene.[2][3]

Photodegradation

The carbon-iodine bond is the most photolabile part of the molecule.

-

Homolytic Cleavage: Exposure to light, especially UV radiation, can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.[11][12][13]

Oxidative Degradation

While the molecule does not contain functionalities that are highly susceptible to oxidation, the amide and the aromatic ring can be degraded under strong oxidative conditions.[18][19][20][21] The presence of trace metal impurities can catalyze oxidative processes.[18]

Diagram: Factors Influencing the Stability of 5-bromo-N-(4-iodophenyl)pentanamide

Caption: Key factors affecting the stability of the target compound.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 5-bromo-N-(4-iodophenyl)pentanamide, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or lower. | Minimizes the rates of all potential degradation reactions, including hydrolysis and nucleophilic substitution. |

| Light | Store in an amber or opaque vial, inside a light-proof secondary container. | Protects the photolabile carbon-iodine bond from cleavage by UV and visible light.[11][13] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation.[19] |

| Moisture | Store in a tightly sealed container with a desiccant. | Minimizes the risk of hydrolytic degradation of the amide bond. |

| Container | Use high-quality, inert glass vials (e.g., borosilicate). | Avoids potential reactions with container materials and ensures a tight seal. |

| Handling | Handle in a controlled environment with low light and humidity. Use anhydrous solvents for preparing solutions. | Minimizes exposure to deleterious environmental conditions during experimental setup. |

Stability Assessment: Methodologies and Protocols

A robust stability-indicating analytical method is crucial for monitoring the purity of 5-bromo-N-(4-iodophenyl)pentanamide over time and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[22][23][24][25]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is recommended. The method should be capable of separating the parent compound from all potential degradation products.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is likely to be effective.

-

Detection: A photodiode array (PDA) detector is advantageous as it can help in the initial characterization of degradation products by providing their UV spectra.

-

Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[26]

Protocol for a Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[14][15][16][17]

Objective: To generate potential degradation products of 5-bromo-N-(4-iodophenyl)pentanamide under various stress conditions.

Materials:

-

5-bromo-N-(4-iodophenyl)pentanamide

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated HPLC system with PDA detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-bromo-N-(4-iodophenyl)pentanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the stock solution solvent before analysis.

-

Photodegradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.[13][27]

-

Control Sample: Keep a solution of the compound at 4°C, protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples by the developed HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify any degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

The peak purity of the parent compound should be evaluated using the PDA detector to ensure no co-eluting peaks.

-

Diagram: Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of a new chemical entity.

Conclusion

The stability of 5-bromo-N-(4-iodophenyl)pentanamide is influenced by its three primary functional groups, making it susceptible to hydrolysis, nucleophilic substitution/elimination, and photodegradation. By implementing stringent storage conditions—low temperature, protection from light and moisture, and an inert atmosphere—researchers can significantly mitigate the risk of degradation. A validated, stability-indicating HPLC method is essential for monitoring the purity of the compound and for elucidating its degradation pathways through forced degradation studies. Adherence to the principles and protocols outlined in this guide will ensure the reliability of experimental data and support the successful application of 5-bromo-N-(4-iodophenyl)pentanamide in research and development.

References

-

Azzam K.M., Aboul-Enein H.Y. Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC, and CE. J. Liq. Chromatogr. Relat. Technol. 2016;39:1–7. [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]

-

Gas chromatography is the most widely used technique in pharmaceutical industry. IISTE.org. [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. J Pharm Sci. 2020 Nov;109(11):3394-3403. [Link]

-

Nucleophilic Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]

-

On the hydrolysis mechanisms of amides and peptides. J Phys Org Chem. 2018;31:e3830. [Link]

-

Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. [Link]

-

Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]

-

ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Elimination Reaction - Haloalkanes. CK-12 Foundation. [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

-

(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

-

Elimination vs Substitution in Halogenalkanes. A-Level Chemistry. [Link]

-

Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]

-

Forced Degradation – A Review. World Journal of Pharmaceutical Research. [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Current Science and Technology. [Link]

-

21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

the hydrolysis of amides. Chemguide. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

-

Haloalkanes and Haloarenes. NCERT. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology. [Link]

-

Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):14‒12. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. [Link]

-

11.10 Chemistry of Amides. [Link]

-

(PDF) Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. lecturio.com [lecturio.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uregina.ca [uregina.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. ikev.org [ikev.org]

- 14. biomedres.us [biomedres.us]

- 15. sgs.com [sgs.com]

- 16. scispace.com [scispace.com]

- 17. pharmtech.com [pharmtech.com]

- 18. researchgate.net [researchgate.net]

- 19. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]

- 20. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amide synthesis by oxidative amidation [organic-chemistry.org]

- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. admin.mantechpublications.com [admin.mantechpublications.com]

- 24. acgpubs.org [acgpubs.org]

- 25. pharmoutsourcing.com [pharmoutsourcing.com]

- 26. iiste.org [iiste.org]

- 27. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Synthesis of 5-bromo-N-(4-iodophenyl)pentanamide from 4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 5-bromo-N-(4-iodophenyl)pentanamide, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis involves the acylation of 4-iodoaniline with 5-bromovaleryl chloride. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline methods for purification and characterization, grounded in established scientific literature.

Core Principles: The Chemistry of N-Acylation

The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is a classic example of a nucleophilic acyl substitution reaction. In this case, the nucleophile is the amino group (-NH2) of 4-iodoaniline, and the acylating agent is the highly reactive 5-bromovaleryl chloride.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of 5-bromovaleryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Bifunctional Scaffold Engineering: A Technical Guide to 5-Bromo-N-(4-iodophenyl)pentanamide in Modern Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the pharmacophore itself. 5-Bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6; Molecular Weight: 382.04 g/mol ) emerges as a highly versatile, heterobifunctional building block designed for precision organic synthesis. Supplied as a high-purity intermediate for research and development[1], this molecule features an electrophilic alkyl bromide, a rigidifying amide bond, and a cross-coupling-ready aryl iodide.

As a Senior Application Scientist, I have found that the true value of this scaffold lies in its orthogonal reactivity. It allows chemists to perform sequential, late-stage functionalizations without the need for complex protecting group strategies, making it an ideal candidate for synthesizing Proteolysis Targeting Chimeras (PROTACs) and complex molecular probes.

Structural & Mechanistic Rationale

The intelligent design of 5-bromo-N-(4-iodophenyl)pentanamide is rooted in the distinct electronic and steric properties of its three core domains:

-

The Aryl Iodide Domain: The carbon-iodine (C-I) bond is the weakest and most polarizable among aryl halides. This ensures that oxidative addition by Palladium(0) occurs at exceptionally high rates, allowing for chemoselective cross-coupling even if other halogens (like chlorides or bromides) are present elsewhere in the complex molecule.

-

The Alkyl Bromide Domain: The 5-carbon pentanamide chain provides an optimal spatial gap (approximately 6–8 Å). The terminal primary bromide is a textbook electrophile, perfectly primed for bimolecular nucleophilic substitution (

) by amines, thiols, or azides. -

The Amide Linkage: Unlike ester or ether linkages, the amide bond restricts free rotation, reducing the entropic penalty during protein-ligand binding. Furthermore, it provides metabolic stability against plasma esterases, which is a critical pharmacokinetic consideration.

Comparative Linker Analysis

To contextualize the utility of this scaffold, we must compare it against the industry-standard Polyethylene Glycol (PEG) linkers.

Table 1: Comparative Analysis of Linker Scaffolds in PROTAC Design

| Property | 5-Bromo-N-(4-iodophenyl)pentanamide | Standard PEG3-Azide Linker | Impact on Drug Design |

| Lipophilicity (cLogP) | High (Alkyl chain + Aryl ring) | Low (Oxygen-rich) | Enhances cell membrane permeability for highly polar warheads. |

| Rigidity | Moderate (Amide bond restricts rotation) | Very Low (Highly flexible) | Reduces entropic penalty during ternary complex formation. |

| Reactivity Profile | Bifunctional: | Click Chemistry (CuAAC) | Enables sequential, orthogonal late-stage functionalization. |

| Metabolic Stability | High (Stable amide and alkyl C-C bonds) | Moderate (Susceptible to oxidative cleavage) | Increases in vivo half-life of the resulting degrader. |

Application I: PROTAC Linker Synthesis ( Functionalization)

Alkyl chains are among the most prevalent motifs in PROTAC linkers, dictating the physicochemical properties and degradation efficiency of the final chimera[2]. The first stage of utilizing our bifunctional scaffold involves attaching the E3 Ubiquitin Ligase ligand (e.g., a Thalidomide or VHL derivative) via the alkyl bromide terminus.

Protocol 1: Nucleophilic Displacement ( )

This protocol describes the attachment of a primary/secondary amine-bearing E3 ligand.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under Argon, dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq) and the amine-bearing E3 ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by a catalytic amount of Sodium Iodide (NaI) (0.1 eq).

-

Reaction: Stir the mixture at 60°C for 12 hours. Monitor conversion via LC-MS.

-

Workup: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the Aryl Iodide Intermediate.

Scientific Causality:

The addition of catalytic NaI is a critical field-proven technique. It induces a Finkelstein reaction, converting the terminal alkyl bromide into an alkyl iodide in situ. Iodide is a superior leaving group, which significantly lowers the activation energy of the subsequent

Figure 1: Sequential functionalization workflow of 5-bromo-N-(4-iodophenyl)pentanamide.

Application II: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Once the E3 ligand is secured, the remaining aryl iodide serves as the anchor point for the Target Protein of Interest (POI) ligand. The Suzuki-Miyaura cross-coupling is widely utilized in pharmaceutical synthesis due to its high functional group tolerance and mild conditions[3].

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the conjugation of the POI ligand via an aryl boronic acid.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the Aryl Iodide Intermediate from Protocol 1 (1.0 eq), the target-ligand boronic acid or pinacol ester (1.2 eq), and Potassium Carbonate (

) (3.0 eq). -

Solvent Addition: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration. Sparge the solution with Argon for 15 minutes to thoroughly deoxygenate.

-

Catalyst Addition: Quickly add the Palladium catalyst,

(0.05 eq), and seal the tube. -

Reaction: Heat the mixture at 90°C for 8 hours.

-

Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify the final PROTAC molecule via preparative HPLC.

Scientific Causality:

Aryl iodides undergo the oxidative addition step of the catalytic cycle significantly faster than bromides or chlorides, allowing this reaction to proceed smoothly without disrupting the rest of the molecule. The biphasic Dioxane/Water system is mandatory: it dissolves both the organic substrates and the inorganic base required to activate the boronic acid for transmetalation. We strategically select

Figure 2: Mechanism of action for PROTACs utilizing the pentanamide linker scaffold.

Conclusion

5-Bromo-N-(4-iodophenyl)pentanamide is far more than a simple chemical catalog entry; it is a meticulously engineered bifunctional scaffold. By leveraging the orthogonal reactivity of its alkyl bromide and aryl iodide domains, researchers can execute highly controlled, step-wise syntheses of complex bivalent molecules. When integrated with robust methodologies like Finkelstein-assisted

References

-

Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". RSC Publishing. Available at:[Link]

-

Exploration of Targeted Anti-tumor Therapy. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. 5-Bromo-N-(4-iodophenyl)pentanamide|CAS 1539292-18-6 [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Dual Life of 5-Bromo-N-(4-iodophenyl)pentanamide: From Apixaban Intermediate to Next-Generation Bioconjugation Scaffold

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The molecule 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) represents a fascinating case study in chemical evolution. Originally synthesized as a highly specific, transient intermediate in the multi-ton manufacturing of the blockbuster anticoagulant Apixaban (Eliquis) , this molecule has recently been repurposed by chemical biologists. Today, its unique bifunctional architecture—an aryl iodide paired with an alkyl bromide—makes it a highly sought-after modular scaffold for synthesizing 3-arylpropionitrile (APN) probes, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) .

This whitepaper explores the historical discovery, mechanistic rationale, and modern experimental workflows associated with this versatile compound.

Historical Context: The Apixaban Manufacturing Route

The discovery of 5-bromo-N-(4-iodophenyl)pentanamide was driven by the need to construct the 1-(4-iodophenyl)piperidin-2-one core of Apixaban, a potent Factor Xa inhibitor .

To build this lactam ring efficiently, process chemists required a precursor that could first couple to 4-iodoaniline and subsequently cyclize upon itself. The reaction of 4-iodoaniline with 5-bromovaleryl chloride (5-bromopentanoyl chloride) was chosen over its chloro-analog. The Causality: The bromide ion is a vastly superior leaving group compared to chloride. This allows the subsequent base-mediated intramolecular SN2 cyclization to proceed at near-ambient temperatures (0–5 °C), preventing the thermal degradation or dehalogenation of the sensitive aryl iodide moiety .

Caption: Divergent synthetic pathways of 5-bromo-N-(4-iodophenyl)pentanamide in pharma and biotech.

The Shift to Bioconjugation: Solving the Maleimide Problem

While the pharmaceutical industry utilized this compound for Apixaban, the bioconjugation field was battling a critical issue: the instability of maleimide-thiol linkages in ADCs. Maleimide adducts undergo a retro-Michael reaction in human plasma, transferring their payload to serum albumin and causing severe off-target toxicity [[1]]([Link]).

To solve this, researchers developed 3-arylpropionitriles (APNs) as irreversible, plasma-stable thiol-reactive warheads . The synthesis of modular APN probes required a bifunctional linker. 5-bromo-N-(4-iodophenyl)pentanamide emerged as the perfect candidate because it offers strict orthogonal reactivity:

-

The Aryl Iodide Handle: Primed exclusively for Palladium-catalyzed cross-coupling (e.g., Sonogashira coupling with propiolonitrile) to install the APN warhead .

-

The Alkyl Bromide Handle: Reserved for SN2 nucleophilic displacement to attach fluorophores, PEG chains, or PROTAC E3 ligase ligands .

Caption: Orthogonal reactivity logic of the bifunctional 5-bromo-N-(4-iodophenyl)pentanamide scaffold.

Quantitative Data Summaries

Table 1: Reaction Optimization for Scaffold Synthesis [[2]](https://patents.google.com/patent/US10077263B2/en)

The use of Ethyl Acetate over Dichloromethane allows for direct precipitation of the product, avoiding column chromatography.

| Solvent | Base / Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC %) |

| Toluene | TEA | 5 - 15 | 71 | >98.5 |

| Dichloromethane | TEA / DMAP | 5 - 15 | 74 | >99.0 |

| Ethyl Acetate | TEA / DMAP | 5 - 15 | 76 | >99.5 |

Table 2: Stability of Thiol Conjugates in Human Plasma (37 °C) [4.3]

APN warheads derived from the title compound show vastly superior stability compared to industry-standard maleimides.

| Conjugate Type | Reactive Warhead | Half-life ( | Primary Degradation Pathway |

| Thiol-Maleimide | Maleimide | ~3 - 4 days | Retro-Michael / Thiol Exchange |

| Thiol-APN | 3-Arylpropionitrile | >14 days | Negligible |

| Thiol-Iodoacetamide | Iodoacetamide | ~7 days | Off-target alkylation |

Experimental Protocols

Protocol A: Synthesis of 5-bromo-N-(4-iodophenyl)pentanamide

Adapted from Apixaban manufacturing routes to ensure high-purity, scalable yields [[2]]().

-

Preparation: Dissolve 4-iodoaniline (1.0 eq) and Triethylamine (TEA, 1.4 eq) in Ethyl Acetate (5 volumes). Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

-

Cooling: Chill the reaction vessel to 5–15 °C. Causality: Maintaining this temperature suppresses double-acylation at the aniline nitrogen.

-

Addition: Dissolve 5-bromovaleryl chloride (1.3 eq) in Ethyl Acetate (0.5 volumes) and add dropwise over 2.5 hours.

-

Self-Validation Checkpoint: Analyze an aliquot via HPLC at 254 nm. The reaction is validated as complete when the 4-iodoaniline peak (retention time dependent on column) falls below 0.5% Area.

-

Workup: Filter the precipitated solid (product + triethylamine hydrochloride). Wash extensively with distilled water to remove the salt, leaving the highly pure title compound. Dry under vacuum.

Protocol B: Conversion to APN Bioconjugation Probe (Sonogashira Coupling)

This protocol transforms the inert aryl iodide into an active cysteine-reactive warhead [[3]]().

-

Degassing: Dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq) in anhydrous DMF. Sparge with Argon for 15 minutes to remove oxygen, which would otherwise poison the Palladium catalyst.

-

Catalyst Loading: Add

(0.05 eq) and CuI (0.1 eq). Causality: CuI reacts with the terminal alkyne to form a copper acetylide, which rapidly transmetalates with the Pd-aryl complex, accelerating the catalytic cycle. -

Coupling: Add propiolonitrile (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: Perform FTIR spectroscopy on a dried aliquot. The successful installation of the APN warhead is validated by the appearance of a sharp, distinct alkyne stretch at ~2200 cm⁻¹ and a nitrile stretch at ~2250 cm⁻¹ .

-

Downstream Functionalization: The resulting 5-bromo-N-(4-(cyanoethynyl)phenyl)pentanamide can now be reacted with any amine- or thiol-containing payload (e.g., a fluorophore) via

displacement of the terminal bromide at 60 °C in Acetonitrile.

References

-

BenchChem Product Data: 5-Bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6). BenchChem.

-

US Patent 10077263B2: Process for the preparation of Apixaban. Google Patents.

-

EP Patent 3212620B1: Process for the preparation of apixaban and intermediates thereof. Google Patents.

-

JP Patent 6578275B2: 3-Arylpropionitrile compounds for thiol labeling. Google Patents.

-

Wagner et al., Bioconjugate Chemistry (2015): CBTF: New Amine-to-Thiol Coupling Reagent for Preparation of Antibody Conjugates with Increased Plasma Stability. ACS Publications.

-

US Patent Application 20150274701A1: New azides, method for producing same and applications thereof. Google Patents.

Sources

Potential biological activity of 5-bromo-N-(4-iodophenyl)pentanamide

Covalent Modulators and Activity-Based Probes: The Biological Utility of 5-Bromo-N-(4-iodophenyl)pentanamide

Executive Summary

In the rapidly evolving landscape of chemoproteomics and targeted covalent inhibitors (TCIs), the design of electrophilic probes requires a delicate balance between reactivity and selectivity. 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) represents a highly versatile, dual-functional scaffold. As a Senior Application Scientist, I have evaluated this molecule not merely as a synthetic intermediate, but as a sophisticated tool for biological interrogation. By combining an unactivated alkyl bromide warhead with an aryl iodide recognition element, this compound serves as an ideal precursor for Activity-Based Protein Profiling (ABPP) and the development of selective covalent modulators.

This technical whitepaper deconstructs the mechanistic rationale behind the molecule's structural elements, outlines its applications in chemoproteomics, and provides self-validating experimental protocols for its deployment in the laboratory.

Structural and Mechanistic Profiling

The biological utility of 5-bromo-N-(4-iodophenyl)pentanamide is dictated by its bipartite structure, which decouples target engagement from downstream detection.

The Electrophilic Warhead: Tuned Reactivity

The 5-bromopentanamide moiety acts as the reactive warhead. Unlike highly reactive

-

Causality in Design: This "tuned" reactivity ensures that the probe relies on the microenvironment of the protein. It will preferentially undergo an

alkylation only when positioned near a hyper-nucleophilic residue—typically a catalytic cysteine with a microenvironment-depressed

The Recognition and Tagging Element: Halogen Bonding and Bioorthogonality

The N-(4-iodophenyl) group serves two critical functions:

-

Halogen Bonding (

-Hole Interactions): In the context of drug design, the heavy iodine atom is not merely a steric bulk. The anisotropic distribution of electron density around the iodine creates a region of positive electrostatic potential (the -

Post-Labeling Derivatization: While alkyne and azide handles are standard for click chemistry, the aryl iodide is a privileged handle for transition-metal-catalyzed bioconjugation. Specifically, it can undergo aqueous Palladium-catalyzed cross-coupling (such as Sonogashira or Suzuki-Miyaura reactions) directly on the protein surface[3]. This allows for the post-labeling attachment of fluorophores or affinity tags without the need for copper, which can be detrimental to certain protein structures.

Mechanism of action: Cysteine alkylation followed by Pd-catalyzed cross-coupling for detection.

Quantitative Data Presentation

To predict the behavior of 5-bromo-N-(4-iodophenyl)pentanamide in biological systems, we summarize its key physicochemical and mechanistic parameters below. These metrics guide the optimization of assay conditions, such as buffer selection and incubation times.

| Property / Parameter | Characteristic / Value | Biological Implication |

| Electrophilic Warhead | Unactivated primary alkyl bromide | Tuned reactivity; resists hydrolysis in aqueous media; prefers hyper-reactive cysteines. |

| Recognition Element | 4-iodophenyl moiety | Enables halogen bonding ( |

| Predicted ClogP | ~3.2 - 3.8 | Favorable lipophilicity for passive membrane permeability in live-cell in situ assays. |

| Post-Labeling Handle | Aryl iodide | Amenable to aqueous Pd-catalyzed cross-coupling for reporter attachment, avoiding Cu-toxicity. |

| Optimal Labeling pH | 7.2 - 7.8 | Ensures catalytic cysteines are deprotonated (thiolate form) while bulk cysteines remain protonated. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is deliberate to prevent false positives (e.g., avoiding thiol-based reducing agents that would quench the probe).

Protocol A: In Vitro Cysteine Alkylation & Target Engagement

This protocol establishes the covalent binding of the probe to a recombinant target protein (e.g., a cysteine protease).

Step-by-Step Methodology:

-

Buffer Exchange (Critical Step): Dialyze the target protein into Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Causality: You must strictly avoid DTT or

-mercaptoethanol. These thiol-based reducing agents will act as competing nucleophiles and irreversibly alkylate the probe's bromide warhead. If reduction is necessary to maintain protein activity, use 1 mM TCEP (Tris(2-carboxyethyl)phosphine), which is nucleophilically inert toward alkyl halides.

-

-

Probe Incubation: Prepare a 10 mM stock of 5-bromo-N-(4-iodophenyl)pentanamide in anhydrous DMSO. Add the probe to the protein solution to a final concentration of 50 µM (ensure final DMSO

2% v/v to prevent protein denaturation). -

Reaction Kinetics: Incubate at 37°C for 2 hours. The unactivated nature of the bromide requires a longer incubation time compared to highly reactive iodoacetamides.

-

Quenching: Terminate the reaction by adding 4X Laemmli buffer and boiling at 95°C for 5 minutes. This denatures the protein, destroying the active site microenvironment and halting any further specific alkylation.

Protocol B: Post-Labeling Palladium-Catalyzed Cross-Coupling (Detection)

Once the protein is covalently tagged with the iodophenyl group, we utilize a water-soluble Palladium catalyst to attach a terminal alkyne-fluorophore via a Sonogashira-type cross-coupling[3].

Step-by-Step Methodology:

-

Reagent Assembly: To 50 µL of the alkylated protein lysate, sequentially add:

-

1 µL of Alkyne-TAMRA (1 mM stock in DMSO)

-

2 µL of water-soluble Pd precatalyst (e.g.,

with a hydrophilic phosphine ligand like TPPTS, 5 mM stock) -

1 µL of Sodium Ascorbate (50 mM freshly prepared in water) to reduce Pd(II) to the active Pd(0) species.

-

-

Incubation: Vortex gently and incubate in the dark at 37°C for 1 hour.

-

Causality: The Pd(0) complex undergoes oxidative addition into the aryl-iodide bond of the covalently bound probe, followed by transmetalation with the alkyne-TAMRA, and reductive elimination to yield a fluorescently tagged protein.

-

-

Resolution & Imaging: Resolve the samples using SDS-PAGE. Wash the gel in a destaining solution (methanol/acetic acid/water) to remove unreacted Alkyne-TAMRA, and image using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths (540/580 nm for TAMRA).

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the iodinated probe.

Conclusion

The architectural elegance of 5-bromo-N-(4-iodophenyl)pentanamide lies in its simplicity. By leveraging the tempered electrophilicity of an alkyl bromide and the bioorthogonal versatility of an aryl iodide, researchers can probe the active cysteinome with high fidelity. This scaffold not only facilitates the discovery of novel enzyme targets via ABPP but also serves as a foundational pharmacophore for the rational design of targeted covalent inhibitors utilizing halogen bonding dynamics.

References

-

Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes from Cysteine Residues Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-Bromo-N-(4-iodophenyl)pentanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate in the synthesis of Apixaban (Eliquis®), a direct Factor Xa inhibitor.

Strategic Context & Mechanistic Rationale

The compound 5-bromo-N-(4-iodophenyl)pentanamide is a highly valuable synthetic intermediate in the pharmaceutical manufacturing of Apixaban[1]. Its primary utility lies in its subsequent base-catalyzed intramolecular cyclization to form 1-(4-iodophenyl)piperidin-2-one (a critical lactam intermediate)[2].

The synthesis relies on a nucleophilic acyl substitution between 4-iodoaniline (the nucleophile) and 5-bromopentanoyl chloride (the electrophile). To ensure high yield and prevent the formation of deleterious byproducts, the reaction is driven by specific mechanistic controls:

-

Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-iodoaniline, destroying its nucleophilicity and stalling the reaction. is employed as an organic base to scavenge this acid, driving the reaction to completion[3].

-

Thermal Control: The amidation is highly exothermic. Conducting the addition at 0–5 °C prevents the thermal degradation of the highly reactive acid chloride and suppresses bis-acylation (where the newly formed amide attacks a second equivalent of acid chloride)[2].

-

Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Toluene is utilized. THF is a preferred polar aprotic solvent because it readily dissolves both the starting materials and the TEA, while remaining completely inert to the electrophile[2].

Synthetic Pathway Visualization

Fig 1: Synthetic workflow from starting materials to Apixaban via the target pentanamide intermediate.

Reagent Stoichiometry & Material Properties

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10-gram scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Iodoaniline | 219.03 | 1.00 | 10.0 g (45.6 mmol) | Primary Nucleophile |

| 5-Bromopentanoyl Chloride | 199.47 | 1.10 | 10.0 g (50.2 mmol) | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.50 | 6.9 g (9.5 mL) | Acid Scavenger |

| Anhydrous THF | 72.11 | - | 100 mL | Reaction Solvent |

| Distilled Water | 18.02 | - | 50 mL | Quenching Agent |

Detailed Experimental Protocol

This self-validating protocol ensures both chemical conversion and high purity, which is strictly required for downstream lactamization[4].

Phase 1: System Preparation & Dissolution

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask and purge continuously with Nitrogen (N₂).

-

Causality: 5-bromopentanoyl chloride is highly sensitive to atmospheric moisture. Hydrolysis will convert it to 5-bromopentanoic acid, which cannot undergo amidation under these conditions.

-

-

Dissolution: Add 10.0 g of 4-iodoaniline to the flask, followed by 80 mL of anhydrous THF. Stir magnetically until complete dissolution is achieved.

-

Base Addition: Inject 9.5 mL of Triethylamine (TEA) into the solution.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C .

Phase 2: Electrophile Addition

-

Dilution: In a separate dry vial, dilute 10.0 g of 5-bromopentanoyl chloride with the remaining 20 mL of anhydrous THF. Transfer this to a pressure-equalizing addition funnel.

-

Dropwise Addition: Add the acid chloride solution dropwise to the reaction mixture over a period of 30–45 minutes[2].

-

Causality: Slow addition prevents localized temperature spikes, suppressing the formation of bis-acylated impurities and maintaining chemoselectivity.

-

Phase 3: Reaction Maturation

-

Incubation: Maintain the reaction mixture at 0–5 °C for 2 hours under continuous stirring[2].

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is deemed complete upon the total disappearance of the lower-Rf 4-iodoaniline spot.

Phase 4: Quenching & Workup

-

Quenching: Slowly add 50 mL of cold distilled water to the flask.

-

Causality: Water hydrolyzes any residual unreacted acid chloride and dissolves the precipitated triethylamine hydrochloride (TEA·HCl) salt, separating it from the organic product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

-

Washing Sequence:

-

Wash the combined organic layers with 50 mL of 1M HCl . (Causality: Converts unreacted TEA and trace 4-iodoaniline into water-soluble salts).

-

Wash with 50 mL of Saturated NaHCO₃ . (Causality: Neutralizes residual acid).

-

Wash with 50 mL of Brine to draw out residual water.

-

Phase 5: Isolation

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation at 40 °C).

-

Crystallization: Triturate the resulting crude solid with a mixture of Ethyl Acetate and Isopropyl Ether (or Heptane) at 5–10 °C for 1 hour[2]. Filter the precipitate and dry under vacuum at 45–50 °C.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized 5-bromo-N-(4-iodophenyl)pentanamide before proceeding to the Apixaban lactamization step, validate the product against the following metrics:

-

Appearance: Off-white to pale yellow crystalline solid.

-

HPLC Purity: Must be ≥ 99.5% (Area %). Lower purities often indicate incomplete removal of the bis-acylated byproduct or unreacted 4-iodoaniline, which will poison downstream cross-coupling catalysts[2][4].

-

¹H NMR (CDCl₃, 400 MHz) Signatures:

-

~7.60 ppm (d, 2H) and ~7.35 ppm (d, 2H): Aromatic protons of the para-substituted iodophenyl ring.

-

~7.20 ppm (br s, 1H): Amide N-H proton (validates successful amidation).

-

~3.42 ppm (t, 2H): Terminal -CH₂-Br protons (validates the aliphatic chain remains intact and uncyclized).

-

~2.38 ppm (t, 2H): -CH₂- protons adjacent to the carbonyl group.

-

References

- Title: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors (U.S. Patent No. 6,967,208 B2)

- Title: Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof (WO 2014/108919 A2)

- Title: Substituted amino methyl factor Xa inhibitors (WO 2003/047520 A2)

Sources

- 1. US6967208B2 - Lactam-containing compounds and derivatives thereof as factor Xa inhibitors - Google Patents [patents.google.com]

- 2. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Novel Processes For The Preparation Of Amorphous Apixaban [quickcompany.in]

Application Note: Column Chromatography Purification of 5-Bromo-N-(4-iodophenyl)pentanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Overview

The compound 5-bromo-N-(4-iodophenyl)pentanamide is a high-value synthetic intermediate, most notably utilized in the industrial synthesis of the blockbuster Factor Xa inhibitor, Apixaban (). Synthesized via the acylation of 4-iodoaniline with 5-bromovaleryl chloride in the presence of an organic base (such as triethylamine or DMAP), the crude reaction mixture inherently contains a complex matrix of unreacted starting materials, hydrolysis byproducts, and over-acylated side products.

As a Senior Application Scientist, I emphasize that the purification of this specific intermediate cannot be treated as a generic amide isolation. The downstream cyclization of this molecule into a piperidone ring is highly sensitive to nucleophilic impurities. Therefore, achieving >99% purity is critical. This guide details a field-proven, self-validating purification workflow that leverages targeted liquid-liquid extraction followed by precision normal-phase flash column chromatography.

Physicochemical Profiling & Impurity Mapping

To design a rational purification strategy, we must first understand the causality behind the molecule's behavior on silica gel. The target molecule features a polar amide core flanked by two highly lipophilic, heavy-halogenated domains (a 5-bromopentyl chain and a 4-iodophenyl ring). This structural dichotomy means the molecule acts as a strong hydrogen-bond donor/acceptor on the silica stationary phase, yet maintains high solubility in moderately non-polar mobile phases.

Table 1: Physicochemical Profile of Reaction Components

| Compound | Role in Matrix | Polarity | Expected Rf (80:20 Hex:EtOAc) | Structural Note |

| 5-Bromo-N-(4-iodophenyl)pentanamide | Target Product | Moderate | 0.35 | Contains active N-H (H-bond donor) |

| 4-Iodoaniline | Starting Material | High (Basic) | 0.20 (streaks) | Primary amine; causes downstream side-reactions |

| 5-Bromovaleric Acid | Hydrolysis Byproduct | Very High (Acidic) | 0.00 (baseline) | Carboxylic acid; binds irreversibly to standard silica |

| N,N-Bis(5-bromovaleryl)-4-iodoaniline | Side Product | Low | 0.65 | Lacks N-H bond; elutes near solvent front |

Pre-Purification: The Self-Validating Workup Strategy

A common pitfall in chromatography is overloading the silica column with highly polar or ionizable impurities that cause severe peak tailing and co-elution. To prevent this, we employ a chemical workup that acts as a self-validating pre-purification system .

Step-by-Step Workup Protocol

-

Dilution: Dilute the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).

-

Acidic Wash (Removes Amines): Wash the organic layer with 1M aqueous HCl (3 x 50 mL).

-

Causality: The basic 4-iodoaniline and triethylamine are protonated into water-soluble ammonium salts.

-

Self-Validation: If the subsequent TLC of the organic phase shows a complete absence of the Rf 0.20 spot, the researcher can definitively trust that the basic impurities are removed, preventing them from streaking through the silica column.

-

-

Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL).

-

Causality: Deprotonates 5-bromovaleric acid into its water-soluble sodium carboxylate salt.

-

-

Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Flash Column Chromatography Protocol

With ionizable impurities removed, the remaining organic matrix consists only of the target amide and the non-polar bis-acylated side product. We utilize a gradient elution of Hexane and Ethyl Acetate, a standard and highly effective system for N-(4-iodophenyl) amides ().

Methodological Setup

-

Stationary Phase: High-purity silica gel (40-63 µm particle size).

-

Loading Technique: Dry Loading .

-

Causality: Because 5-bromo-N-(4-iodophenyl)pentanamide contains two heavy halogens, its solubility in 100% hexanes (the starting mobile phase) is poor. Wet-loading in a stronger solvent like dichloromethane would cause band broadening. By evaporating the crude mixture onto a small amount of silica gel (1:2 sample-to-silica weight ratio) and loading it as a dry powder, we ensure a perfectly narrow sample band at the column head.

-

Gradient Elution Execution

Table 2: Step-by-Step Gradient Protocol

| Column Volume (CV) | Solvent Ratio (Hexane:EtOAc) | Mechanistic Purpose |

| 0 - 2 | 100:0 | Flushes the column of any residual non-polar loading solvents. |

| 3 - 5 | 95:5 | Elutes the N,N-bis(5-bromovaleryl)-4-iodoaniline (Rf 0.65). |

| 6 - 12 | 80:20 | Elutes the target 5-bromo-N-(4-iodophenyl)pentanamide (Rf 0.35). |

| 13 - 15 | 50:50 | Column flush to remove any trace polar baseline impurities. |

Fraction Analysis & Self-Validation

-

Visualization: Spot fractions onto a silica TLC plate. The heavy iodine atom on the phenyl ring acts as a powerful chromophore, making the target highly visible under short-wave UV light (254 nm).

-

Validation Check: Co-spot the eluting fractions against a retained sample of the crude mixture. This creates a self-validating feedback loop: the alignment of the fraction spot exclusively with the Rf 0.35 mark of the crude reference definitively confirms product identity and the absence of the bis-acylated impurity.

-

Recovery: Pool the pure fractions and evaporate under reduced pressure to yield 5-bromo-N-(4-iodophenyl)pentanamide as a crystalline solid.

Purification Workflow Visualization

Fig 1: Workflow for the isolation and purification of 5-bromo-N-(4-iodophenyl)pentanamide.

References

- US10077263B2 - Process for the preparation of Apixaban Source: Google Patents URL

-

Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Application Notes: Covalent Protein Modification using 5-bromo-N-(4-iodophenyl)pentanamide

Introduction

5-bromo-N-(4-iodophenyl)pentanamide is a hetero-bifunctional chemical tool designed for advanced protein bioconjugation. Its unique structure offers a two-stage, orthogonal approach to protein modification. The molecule possesses two distinct reactive moieties:

-

A 5-bromopentanamide Group: This functional group acts as an electrophilic alkylating agent, primarily targeting the nucleophilic thiol (-SH) group of cysteine residues within a protein. This reaction forms a stable, covalent thioether bond.[1][2][3]

-

A 4-iodophenyl Group: This aryl iodide serves as a versatile handle for subsequent, orthogonal bio-conjugation reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki couplings.[4][5][6] This allows for the attachment of a second molecule of interest, such as a fluorescent probe, a drug payload, or another protein, in a highly controlled manner.[7]

These application notes provide a comprehensive guide for the site-specific labeling of cysteine-containing proteins using the bromopentanamide moiety and outline a conceptual framework for the subsequent utilization of the iodophenyl handle.

Mechanism of Action: Cysteine Alkylation

The primary conjugation reaction proceeds via a classical S_N2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of a deprotonated cysteine side chain (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom of the bromopentyl group. This leads to the formation of a stable thioether bond and the displacement of the bromide ion.[3]

For optimal reactivity, the reaction should be conducted at a pH between 7.0 and 8.5. In this range, a sufficient population of the cysteine thiol groups (pKa ≈ 8.5) is deprotonated to the more nucleophilic thiolate form, which significantly accelerates the reaction rate.[8]

Caption: S_N2 alkylation of a protein cysteine residue.

Core Protocol: Cysteine-Specific Protein Labeling

This protocol details the steps for covalently attaching 5-bromo-N-(4-iodophenyl)pentanamide to a protein via a surface-accessible cysteine residue.

Materials and Reagents

-

Target protein with at least one accessible cysteine residue.

-

5-bromo-N-(4-iodophenyl)pentanamide.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer (50 mM), pH 7.5, containing 1-2 mM EDTA.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Desalting columns (e.g., PD-10) for buffer exchange and purification.

-

Analytical instruments: ESI-MS or MALDI-TOF mass spectrometer, SDS-PAGE system.

Experimental Workflow

Caption: Workflow for cysteine-specific protein labeling.

Step-by-Step Protocol

-